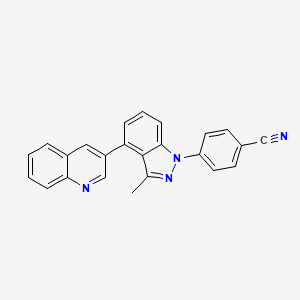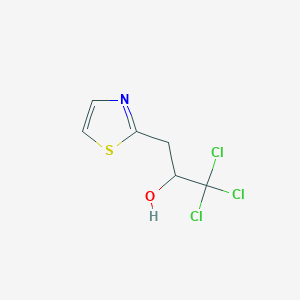
1,1,1-Trichloro-3-(1,3-thiazol-2-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trichloro-3-(1,3-thiazol-2-yl)propan-2-ol is a chemical compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
Méthodes De Préparation
The synthesis of 1,1,1-Trichloro-3-(1,3-thiazol-2-yl)propan-2-ol typically involves the reaction of thiazole derivatives with trichloromethyl compounds under specific conditions. One common method includes the reaction of 2-thiazoleethanol with trichloromethyl reagents in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1,1,1-Trichloro-3-(1,3-thiazol-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,1,1-Trichloro-3-(1,3-thiazol-2-yl)propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,1,1-Trichloro-3-(1,3-thiazol-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound allows it to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways involved depend on the specific derivative and its application .
Comparaison Avec Des Composés Similaires
1,1,1-Trichloro-3-(1,3-thiazol-2-yl)propan-2-ol can be compared with other similar compounds, such as:
2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol: This compound features a bromine atom instead of chlorine atoms, which may result in different chemical reactivity and biological activity.
1,1,1-Trichloro-3-(thiazol-2-yl)propan-2-ol: A closely related compound with similar structural features but potentially different properties due to variations in the thiazole ring substitution.
The uniqueness of this compound lies in its specific combination of the trichloromethyl group and the thiazole ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C6H6Cl3NOS |
|---|---|
Poids moléculaire |
246.5 g/mol |
Nom IUPAC |
1,1,1-trichloro-3-(1,3-thiazol-2-yl)propan-2-ol |
InChI |
InChI=1S/C6H6Cl3NOS/c7-6(8,9)4(11)3-5-10-1-2-12-5/h1-2,4,11H,3H2 |
Clé InChI |
OTNJVVKKKLZWJX-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=N1)CC(C(Cl)(Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-hydroxypropylamino)-3-methyl-N-[2-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4,5-dihydro-3H-1-benzazepin-3-yl]butanamide](/img/structure/B13881862.png)
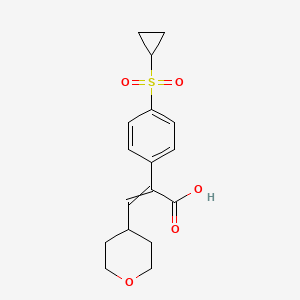
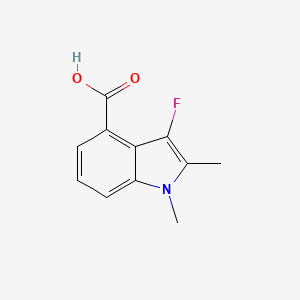


![Tert-butyl N-[(1R,2R)-1-hydroxy-1,2,3,4-tetrahydronaphthalen-2-YL]carbamate](/img/structure/B13881904.png)
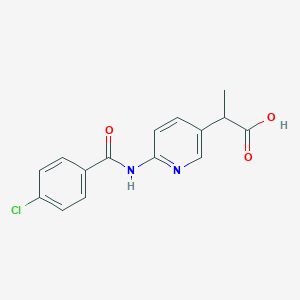
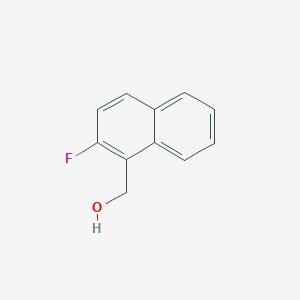
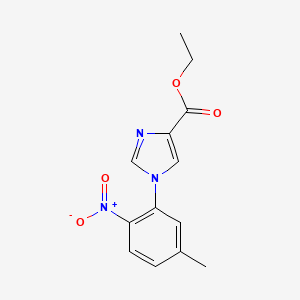
![3-Nitro-4-(2-oxaspiro[3.5]nonan-7-ylmethoxy)benzenesulfonamide](/img/structure/B13881937.png)
![Methyl 7-[(4-bromobenzoyl)-methylamino]heptanoate](/img/structure/B13881941.png)
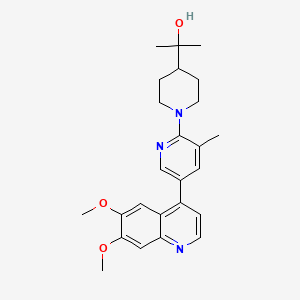
![1-(2-Methoxyethyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine](/img/structure/B13881951.png)
